molecular formula C10H14FN B12114655 [3-(2-Fluoro-phenyl)-propyl]-methyl-amine

[3-(2-Fluoro-phenyl)-propyl]-methyl-amine

Cat. No.: B12114655
M. Wt: 167.22 g/mol
InChI Key: VVDGRRUXQHRMHF-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-phenyl)-propyl]-methyl-amine is a secondary amine characterized by a fluorinated aromatic ring attached to a three-carbon propyl chain terminated by a methylamine group. This compound is of interest in medicinal chemistry due to fluorine's ability to modulate lipophilicity, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3

InChI Key

VVDGRRUXQHRMHF-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-fluorophenylboronic acid with an appropriate alkylating agent (such as methyl iodide) under basic conditions. The reaction proceeds via a Suzuki-Miyaura coupling, resulting in the formation of the desired compound.

Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., potassium carbonate or sodium hydroxide) as a catalyst. The temperature and reaction time may vary depending on the specific conditions.

Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yields and purity.

Chemical Reactions Analysis

Types of Reactions: “[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” can undergo various chemical transformations, including:

Common Reagents and Conditions:
  • Alkylating agents (e.g., methyl iodide)
  • Organic solvents (e.g., tetrahydrofuran, dimethylformamide)
  • Bases (e.g., potassium carbonate, sodium hydroxide)
  • Palladium catalysts

Scientific Research Applications

“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the aromatic ring significantly impacts molecular properties. Key comparisons include:

2-Fluoro vs. 4-Fluoro Isomers
  • [3-(4-Fluorophenoxy)propyl]methylamine (): The 4-fluoro isomer exhibits weaker electron-withdrawing (-I) effects compared to the 2-fluoro analog due to reduced resonance (+R) contributions. This positional difference may reduce dipole moments and alter binding pocket interactions in biological targets .
  • Impact on logP : The 2-fluoro substitution in the target compound likely results in slightly lower lipophilicity (~1.8 estimated) compared to the 4-fluoro isomer (~2.0), as ortho-substituents can hinder solvation.
Halogen Substitution: Fluoro vs. Chloro
  • [3-(2-Chlorophenoxy)propyl]methylamine (): Chlorine's larger atomic radius and stronger -I effect increase logP (estimated ~2.5) and steric bulk compared to fluorine.

Aromatic Group Modifications

Replacing the phenyl ring with heterocycles or extended aromatic systems alters electronic and steric profiles:

Pyridyloxy Derivatives
  • (3-(5-Fluoro-5-methylpyridyloxy))propyl)methylamine (): The pyridine ring introduces a basic nitrogen, increasing water solubility. However, the 5-fluoro-5-methyl substitution may sterically hinder interactions with flat binding sites (e.g., enzyme active sites) compared to the planar phenyl ring in the target compound .
Benzoimidazole Analogs
  • However, the bulkier heterocycle may reduce blood-brain barrier penetration compared to the target's simpler phenyl group .

Amine Group Variations

Modifications to the amine moiety influence basicity and pharmacokinetics:

Methylamine vs. Piperidine Derivatives
  • In contrast, the target's methylamine group offers simpler synthetic accessibility and lower molecular weight .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound logP (Predicted) Molecular Weight Aromatic Substituent Amine Group
[3-(2-Fluoro-phenyl)-propyl]-methyl-amine 1.8 181.23 2-Fluoro-phenyl Methylamine
[3-(4-Fluorophenoxy)propyl]methylamine 2.0 197.23 4-Fluoro-phenoxy Methylamine
[3-(2-Chlorophenoxy)propyl]methylamine 2.5 213.69 2-Chloro-phenoxy Methylamine
[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine 1.46 189.26 Benzoimidazolyl Methylamine

Table 2: Metabolic Stability Insights

Substituent Position Metabolic Pathway Stability Ranking
Fluoro 2 CYP450-mediated defluorination High
Chloro 2 Oxidative dechlorination Moderate
Methoxy 4 O-Demethylation Low

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